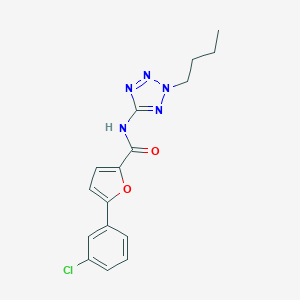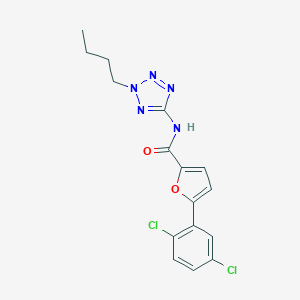![molecular formula C21H29N3O5S B283303 N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283303.png)
N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are known for their antibacterial and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to be effective against bacterial infections such as Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has also been found to inhibit the activity of bacterial enzymes that are involved in cell wall synthesis.
Biochemical and Physiological Effects:
N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. In addition, this compound has been found to inhibit the growth of cancer cells and reduce the production of angiogenic factors.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. In addition, future research could focus on the development of new derivatives of this compound with improved therapeutic properties. Finally, studies could be conducted to investigate the potential of this compound as a diagnostic tool for various diseases.
Synthesemethoden
The synthesis of N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide involves several steps. The first step involves the synthesis of 4-(4-aminomethylphenyl)sulfonamide, which is then reacted with 2-ethoxy-4-(chloromethyl)phenol to form 2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenol. The final step involves the reaction of 2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenol with N-tert-butyl-2-chloroacetamide to form N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide.
Eigenschaften
Molekularformel |
C21H29N3O5S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
N-tert-butyl-2-[2-ethoxy-4-[(4-sulfamoylanilino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H29N3O5S/c1-5-28-19-12-15(6-11-18(19)29-14-20(25)24-21(2,3)4)13-23-16-7-9-17(10-8-16)30(22,26)27/h6-12,23H,5,13-14H2,1-4H3,(H,24,25)(H2,22,26,27) |
InChI-Schlüssel |
MCAYBZZIXIWQHT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC(C)(C)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)

